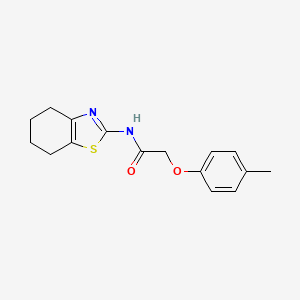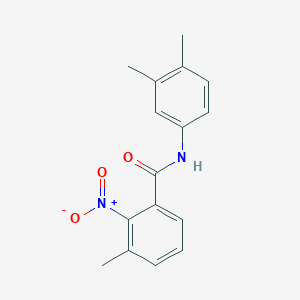
N-(2-amino-2-oxoethyl)-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-amino-2-oxoethyl)-3-phenylacrylamide, also known as AOA, is a synthetic compound that has been widely studied for its potential use in scientific research. AOA is a small molecule that can easily penetrate cell membranes, making it a valuable tool for studying cellular processes. In
作用机制
N-(2-amino-2-oxoethyl)-3-phenylacrylamide acts as a suicide inhibitor, meaning it irreversibly binds to the active site of the enzyme and prevents it from functioning. This compound binds to the enzyme through the formation of a covalent bond between the amino group of this compound and the active site of the enzyme. This binding prevents the enzyme from functioning, leading to the inhibition of the targeted cellular process.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Inhibition of asparagine synthetase by this compound leads to a decrease in the synthesis of asparagine, which can affect protein synthesis. Inhibition of glutamine synthetase by this compound leads to a decrease in the synthesis of glutamine, which can affect nitrogen metabolism. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
N-(2-amino-2-oxoethyl)-3-phenylacrylamide has several advantages for use in lab experiments. Its small size allows it to easily penetrate cell membranes, making it a valuable tool for studying cellular processes. This compound is also a suicide inhibitor, meaning it irreversibly binds to the enzyme, providing a long-lasting effect. However, this compound has limitations as well. Its irreversible binding to the enzyme can make it difficult to study the effects of enzyme inhibition over time. Additionally, this compound may have off-target effects, meaning it may inhibit other enzymes in addition to the targeted enzyme.
未来方向
There are several future directions for research on N-(2-amino-2-oxoethyl)-3-phenylacrylamide. One area of research is the development of more selective inhibitors of asparagine synthetase and glutamine synthetase. Another area of research is the use of this compound in combination with other drugs to enhance its effectiveness against cancer cells. Additionally, research is needed to better understand the off-target effects of this compound and how they may impact its use in scientific research.
In conclusion, this compound is a valuable tool for studying cellular processes and has been widely used in scientific research. Its ability to inhibit the activity of enzymes involved in cellular processes has provided valuable insights into the role of these enzymes in cellular processes. However, further research is needed to fully understand the advantages and limitations of this compound and its potential future applications in scientific research.
合成方法
The synthesis of N-(2-amino-2-oxoethyl)-3-phenylacrylamide involves the reaction of 3-phenylacrylamide with glycine in the presence of a catalyst. The resulting product is purified using column chromatography to obtain pure this compound. This method has been optimized to produce high yields of this compound with high purity.
科学研究应用
N-(2-amino-2-oxoethyl)-3-phenylacrylamide has been used in various scientific research studies due to its ability to inhibit the activity of enzymes involved in cellular processes. This compound has been shown to inhibit the activity of the enzyme asparagine synthetase, which is involved in the synthesis of asparagine, an amino acid essential for protein synthesis. This compound has also been shown to inhibit the activity of the enzyme glutamine synthetase, which is involved in the synthesis of glutamine, an amino acid essential for nitrogen metabolism. These studies have provided valuable insights into the role of these enzymes in cellular processes.
属性
IUPAC Name |
(E)-N-(2-amino-2-oxoethyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-10(14)8-13-11(15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,14)(H,13,15)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIAKMOQLAWLCD-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5752620.png)
![N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5752624.png)




![N'-[2-(2-thienyl)acetyl]-2-furohydrazide](/img/structure/B5752642.png)
![2-(2-chloro-6-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5752648.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5752674.png)
![3-ethyl-1-[2-(2-naphthyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5752707.png)


